N-(4-ethoxyphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
Description
N-(4-ethoxyphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyrimidinone core substituted with a 4-methoxybenzenesulfonyl group at position 5 and a thioacetamide side chain linked to a 4-ethoxyphenyl group. This structure combines sulfonamide and pyrimidinone pharmacophores, which are associated with diverse biological activities, including antimicrobial and anti-inflammatory properties . The compound’s synthesis typically involves alkylation or nucleophilic substitution reactions between chloroacetamide derivatives and functionalized pyrimidinones under basic conditions, as exemplified in related syntheses of thioacetamide-linked pyrimidinones .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S2/c1-3-30-16-6-4-14(5-7-16)23-19(25)13-31-21-22-12-18(20(26)24-21)32(27,28)17-10-8-15(29-2)9-11-17/h4-12H,3,13H2,1-2H3,(H,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCGYLRSVNDOML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be characterized by its unique structural components:
- Ethoxyphenyl group : Contributes to lipophilicity and receptor interactions.
- Dihydropyrimidinyl moiety : Known for various pharmacological activities.
- Methoxybenzenesulfonyl group : Enhances solubility and bioavailability.
Anticancer Properties
Research has indicated that derivatives similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with a similar dihydropyrimidine structure have shown enhanced efficacy in inhibiting melanoma and prostate cancer cells by inducing apoptosis and inhibiting tubulin polymerization .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tubulin Polymerization : Similar compounds have been documented to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Receptor Interaction : The ethoxyphenyl group may facilitate binding to specific receptors involved in cancer progression, although detailed receptor binding studies are still needed.
Case Studies
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Study on Antiproliferative Effects :
- Researchers synthesized a series of compounds based on the dihydropyrimidine scaffold and tested their effects on human cancer cell lines.
- Results demonstrated that modifications in the substituents significantly influenced the potency of these compounds, with some achieving IC50 values in the low nanomolar range against melanoma cells .
- Mechanistic Insights :
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidinone Core
The target compound’s pyrimidinone core is modified at position 5 with a 4-methoxybenzenesulfonyl group. In contrast, structurally analogous compounds exhibit distinct substituents:
- N-(2,4-Dimethoxyphenyl)-2-{[5-(4-ethylphenylsulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide (): Replaces the 4-methoxy group with a 4-ethylphenylsulfonyl moiety.
- 2-{[5-(3-Chloro-4-methoxyphenylsulfonyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide (): Incorporates a chloro substituent on the aryl sulfonyl group, which could influence electronic properties and binding affinity to targets such as enzymes or receptors .
Variations in the Acetamide Side Chain
The N-(4-ethoxyphenyl) acetamide group in the target compound is critical for its activity. Comparisons include:
- 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide (): Lacks the 4-methoxybenzenesulfonyl group but retains the 4-ethoxyphenyl acetamide. This simplification reduces molecular complexity but may diminish target specificity .
- N-(4-phenylthiazol-2-yl)-2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide (): Replaces the ethoxyphenyl group with a thiazole ring, introducing aromatic heterocyclic character that could enhance π-π stacking interactions in biological systems .
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis is analogous to methods described for 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-phenylthiazol-2-yl)acetamide, where alkylation of chloroacetamide precursors with pyrimidinethiols achieves high yields (e.g., 86% in ) .
- Structure-Activity Relationships (SAR) :
- The 4-methoxybenzenesulfonyl group may confer resistance to metabolic degradation compared to simpler sulfonyl substituents .
- The 4-ethoxyphenyl acetamide side chain balances hydrophobicity and hydrogen-bonding capacity, a feature shared with pharmacologically active analogs like those in , which incorporate tetrahydropyrimidin-2-yl moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
